4-Amino-5-bromo-2-chloropyridine

Catalog No.
S981374
CAS No.
857730-21-3
M.F
C5H4BrClN2
M. Wt
207.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-bromo-2-chloropyridine

CAS Number

857730-21-3

Product Name

4-Amino-5-bromo-2-chloropyridine

IUPAC Name

5-bromo-2-chloropyridin-4-amine

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

InChI

InChI=1S/C5H4BrClN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)

InChI Key

MGZWZNBANVSZLM-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Cl)Br)N

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)N

Precursor for Organic Synthesis:

The presence of a reactive amine group (-NH2), a bromine (-Br), and a chlorine (-Cl) group makes 4-Amino-5-bromo-2-chloropyridine a valuable building block for organic synthesis. Researchers can utilize these functional groups to introduce new functionalities or create more complex molecules (). This could be relevant in the development of new pharmaceuticals, functional materials, or agrochemicals.

Exploration in Medicinal Chemistry:

The pyridine ring structure is a common scaffold found in many biologically active molecules. The presence of the amine group further enhances this potential. Researchers might explore 4-Amino-5-bromo-2-chloropyridine as a starting material for synthesizing novel compounds for biological evaluation. This could involve investigating interactions with specific enzymes or receptors, with the ultimate goal of discovering new drug candidates ().

4-Amino-5-bromo-2-chloropyridine is an organic compound with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.46 g/mol. It is characterized by the presence of amino, bromo, and chloro substituents on a pyridine ring, specifically located at the 4, 5, and 2 positions, respectively. This compound typically appears as a solid with a melting point ranging from 127 to 129 °C . Its structural formula can be represented as follows:

text
N |C1=C(C(Cl)=C(C(Br)=C1)N)

The compound is commonly used in various chemical syntheses and has garnered attention due to its potential biological activities.

Currently, there is no scientific literature available describing a specific mechanism of action for 4-Amino-5-bromo-2-chloropyridine. If this compound demonstrates any biological activity in future research, its mechanism of action would need to be elucidated.

As with most organic compounds, 4-Amino-5-bromo-2-chloropyridine should be handled with care due to potential hazards. Specific information on its toxicity, flammability, and reactivity is not available, but general safety guidelines for handling halogenated and aromatic compounds should be followed, including:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • Working in a well-ventilated fume hood to avoid inhalation of vapors.
  • Following proper disposal procedures according to local regulations.

4-Amino-5-bromo-2-chloropyridine exhibits reactivity typical of halogenated pyridine derivatives. The bromine substituent can participate in nucleophilic aromatic substitution reactions, making it susceptible to displacement by nucleophiles. This reactivity is essential for its utilization in organic synthesis, particularly in forming more complex molecular structures.

The synthesis of 4-Amino-5-bromo-2-chloropyridine can be achieved through several methods. A common approach involves the following steps:

  • Starting Materials: Ethyl 2-ethoxyacetoacetate and urea are used as initial reactants.
  • Cyclization: The reaction undergoes cyclization to form the pyridine ring.
  • Substitution: Bromination and chlorination steps introduce the halogen substituents.
  • Final Product Isolation: The product is purified through recrystallization or chromatography techniques .

Alternative synthetic routes may also exist, depending on the desired purity and yield.

4-Amino-5-bromo-2-chloropyridine finds applications primarily in organic synthesis. It serves as an important intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities or novel properties.

Several compounds share structural similarities with 4-Amino-5-bromo-2-chloropyridine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Bromo-2-chloro-pyridin-4-amineC₅H₄BrClN₂Similar structure; used in similar synthetic pathways
4-Amino-3-bromo-2-chloropyridineC₅H₄BrClN₂Contains bromine at a different position; biological activity may vary
6-Amino-5-bromo-3-chloropyridineC₅H₄BrClN₂Different amino group position; potential for varied reactivity
3-Amino-6-bromo-5-chloropyridineC₅H₄BrClN₂Variation in amino group position; may exhibit distinct pharmacological properties

These compounds highlight the versatility of halogenated pyridines in organic chemistry while showcasing the unique positioning of functional groups in 4-Amino-5-bromo-2-chloropyridine that may influence its reactivity and applications.

Electrophilic bromination remains the work-horse route to the C-5 bromide. Traditional bromine–oleum protocols give high yields but suffer from corrosivity and exotherms, whereas modern radical, electrochemical and halogen-bond–assisted methods improve selectivity and sustainability.

EntryBrominating agent (equiv.)Solvent / mediaTemp (°C)TimeIsolated yield (%)RegioselectivityNotes
1Bromine (3)Fuming sulfuric acid1304 h90C-3 on pyridine core [1]Benchmark for electrophilic bromination; high acidity required
2N-Bromosuccinimide (1.2) + catalytic lightAcetonitrile252 h78C-5 on 2-chloro-4-aminopyridine analogue [2]Radical pathway; minimal over-bromination
3N-Bromosuccinimide (1.0) + pyridinium bromide-perbromide additiveEthyl acetate300.5 h85C-5 selective on bis-1,4-DHP model [3]Halogen-bonding additive accelerates rate
4Tetra-butyl-ammonium tribromide (1.1)Pyrrole model in N,N-dimethylformamide201 h>90Meta-selective on pyridines via directing group [4]Demonstrates reagent modularity
5Electrochemical bromide salt (2.0)Undivided cell, MeCN/H₂O253 h95Meta-selective [4]Reagent-free bromine generation, gram-scale validated
61,3-Dibromo-5,5-dimethylhydantoin (1.2)Chlorobenzene801 h88C-5 on 4-aminopyridine core [5]Patent route compatible with commodity equipment

Key observations

  • Electronic bias: The electron-donating amino group activates C-5 toward electrophilic bromination, enabling milder reagents such as N-bromosuccinimide. [2]
  • Halogen-bonding activation: Pyridinium bromide–perbromide complexes deliver bromine through reversible X-bond transfer, shortening reaction times and raising yield. [3]
  • Electrochemical generation: Cell-based methods avoid stoichiometric bromine, lowering the bromine inventory in plant operations. [4]

Diazotization–Chlorination Reaction Mechanisms

The C-2 chlorine atom is best introduced by converting a 2-amino precursor into the corresponding diazonium species, followed by chloride substitution (Sandmeyer-type) or by pyrylium-mediated deamination.

  • Classical Sandmeyer sequence
    4-Amino-5-bromopyridine is diazotised in 35% hydrochloric acid at 0 °C with sodium nitrite, then treated with cuprous chloride to give 4-chloro-5-bromopyridine in 82% yield; copper(I) catalyses single-electron transfer leading to chlorine rebound and nitrogen extrusion. [6]

  • Deaminative chlorination with pyrylium tetrafluoroborate
    Pyry-BF₄ converts heteroaryl amines into pyridinium intermediates; magnesium chloride then delivers chloride with broad functional-group tolerance (40–140 °C). On aminopyridines the method routinely affords >75% yields and out-performs Sandmeyer on pharmaceutical substrates. [7]

Mechanistic highlights

  • Diazonium salts derived from weakly basic heteroarylamines are stabilised in strongly acidic media via N-protonation, enabling clean chloride substitution. [6]
  • In the pyrylium protocol, the pyridinium intermediate channels the reaction through a polar Sᴺ1 pathway rather than radical copper(I) mechanisms; absence of metallic salts simplifies waste-water treatment. [7]

Solvent Systems and Catalytic Effects

Solvent polarity and Lewis basicity directly modulate halogenation rate, diazotization stability and yield.

Reaction stepSolvent comparison (selected)Observed effectSource
N-Bromosuccinimide brominationAcetonitrile vs ethyl acetateRate doubled in less polar, weakly basic ethyl acetate; isolated yield ↑ 56 → 85% [3] [3]
Diazonium formationWater (pH 1) vs acetonitrileHigher stability of heteroaryl diazonium in 50% acetonitrile; side-product tar reduced by 30% [6] [6]
Chlorination with chloramine-TSolvent-free vs 1,2-DichloroethaneQuantitative conversion in neat solid state (95% yield) vs 66% in DCE [8] [8]
Catalyst (FeCl₃) in cyclizationIron(III) chloride, no additiveEnables gram-scale pyridine formation under additive-free conditions, yield 84% [9] [9]
Ionic-liquid medium ([BMIm]PF₆)Chichibabin condensation20% shorter cycle time, recyclable four runs with ≤3% drop in yield [10] [10]

Principal trends

  • Lower dielectric, weakly coordinating solvents accelerate radical bromination by minimising reagent solvation. [3]
  • Protic acids stabilise diazonium ions but foster chloride displacement; mixed MeCN–water balances stability and reactivity. [6]
  • Lewis-acid catalysis (FeCl₃) reduces reaction temperature for ring-forming steps, valuable downstream of halogenations. [9]
  • Ionic liquids furnish dual solvent-catalyst functions, reducing volatile organic compound emissions and facilitating work-up. [10]

Industrial-Scale Production Challenges

  • Heat and mass transfer
    Bromine–oleum routes are highly exothermic; in a 70 kg batch of a bromo-chloro aromatic acid, jacket temperature spikes of 16 °C were recorded despite 2 h dosing time, necessitating cascade quench loops. [11]

  • Environmental compliance
    Bromine waste liquors and nitrous oxide off-gassing during diazotization trigger stringent emission caps (e.g., European Union Industrial Emissions Directive). Producers report up to 12% of capital expenditure allocated to scrubbers and regenerative thermal oxidisers. [12]

  • Raw material volatility
    Bromine prices fluctuated ±38% between 2022 and 2024, impacting cost of goods for halogenated pyridines; supply tightness is driven by brine-derived bromine dominance in the Middle East. [13]

  • Process bottlenecks
    Multi-step halogenation–diazotization sequences impose solvent swaps and filter-cake transfers. A Chinese patent consolidated a three-step route to 5-bromo-2-chloropyrimidine into a one-pot amine-mediated procedure, raising space-time yield four-fold—an instructive model for pyridine analogues. [14]

  • Regulatory pressure
    The shift towards greener solvents and reduced halogen inventory is accelerated by registration, evaluation, authorisation and restriction of chemicals compliance audits; fines up to USD 0.5 million have been reported for uncontrolled bromine vapour release in 2023. [15]

Green Chemistry Approaches

StrategyImplementation on halopyridinesGreen metric benefitReference
Electrochemical brominationIn-cell generation from NaBr; no external bromineEliminates stoichiometric bromine; E-factor ↓ >50% [4] [4]
Halogenation with chloramine-TSolid-state chlorination of imidazo-pyridinesSolvent-free, 95% yield, bench-top safe oxidant [8] [8]
Ionic-liquid-mediated pyridine synthesis[BMIm]PF₆ recyclability ≥4 cyclesVOC-free medium; catalyst-solvent duality [10] [10]
Microwave-assisted multicomponent assemblyOne-pot, four-component reaction in ethanolReaction time 2–7 min; energy input ↓ >90% [16] [16]
Whole-cell oxy-functionalisationBurkholderia sp. MAK1 hydroxylationBiocatalytic route avoids heavy metals, ambient pressure [17] [17]

Best-practice recommendations

  • Replace bromine cylinders with on-demand electrochemical generation to cut transport risk. [4]
  • Integrate pyrylium-mediated chlorination to remove copper salts and lower aqueous chemical oxygen demand. [7]
  • Employ recyclable ionic liquids or bio-derived solvents (e.g., Cyrene) for ring-formation stages to meet solvent emission quotas. [10]

4-Amino-5-bromo-2-chloropyridine demonstrates significant thermodynamic stability under standard conditions, with characteristic thermal behavior influenced by its halogenated pyridine structure. The compound exhibits a well-defined melting point range of 127.3-128.4°C, as reported by multiple commercial sources including Sigma-Aldrich and Fisher Scientific [1] [2]. This relatively high melting point indicates strong intermolecular forces, likely attributed to hydrogen bonding interactions involving the amino group and π-π stacking between aromatic rings.

The thermal decomposition temperature is estimated to exceed 150°C based on analogous halogenated pyridine compounds, suggesting reasonable thermal stability for synthetic applications [3]. The compound remains stable under normal atmospheric conditions when stored at recommended temperatures of 2-8°C [1] [2] [4]. Computational predictions estimate the boiling point at 315.5 ± 37.0°C, significantly higher than unsubstituted pyridine (115.2°C), reflecting the increased molecular weight and intermolecular interactions introduced by the halogen substituents [5] [6].

Table 3.1.1: Thermodynamic Stability Parameters

ParameterValueMethodReference
Melting Point (°C)127.3-128.4ExperimentalSigma-Aldrich [1]
Thermal Decomposition (°C)>150EstimatedSafety Data [3]
Boiling Point (°C)315.5 ± 37.0PredictedChemical Book [5]
Storage StabilityStable at 2-8°CRecommendedMultiple Sources [1] [2]

The thermodynamic stability profile indicates that 4-amino-5-bromo-2-chloropyridine possesses adequate thermal resistance for most synthetic transformations while maintaining structural integrity under controlled storage conditions.

Solubility Behavior in Organic Media

The solubility characteristics of 4-amino-5-bromo-2-chloropyridine reflect its amphiphilic nature, with the compound displaying selective solubility patterns that correlate with solvent polarity and hydrogen bonding capacity. The compound is essentially insoluble in water, as documented in safety data sheets from Fisher Scientific [3], which is consistent with its lipophilic character evidenced by a calculated LogP value of 2.0797 [7].

In polar aprotic solvents, the compound demonstrates excellent solubility. It readily dissolves in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and ethyl acetate [9] [10]. These solvents can effectively solvate the compound through dipole-dipole interactions and coordination with the electron-rich nitrogen atoms. The compound also shows good solubility in dichloromethane, indicating compatibility with moderately polar organic media [11].

Table 3.2.1: Solubility Profile in Organic Solvents

SolventSolubilityPolarity TypeInteraction Mechanism
WaterInsolublePolar proticIncompatible
DMSOSolublePolar aproticDipole-dipole
DMFSolublePolar aproticCoordination
AcetoneSolublePolar aproticDipole interactions
DichloromethaneSolubleNonpolarVan der Waals
Ethyl acetateSolublePolar aproticDipole interactions
MethanolSlightly solublePolar proticLimited H-bonding

The solubility behavior indicates that synthetic procedures involving this compound should utilize polar aprotic solvents for optimal dissolution and reaction efficiency.

Melting Point and Phase Transition Studies

Detailed melting point analysis reveals that 4-amino-5-bromo-2-chloropyridine exhibits a sharp melting transition within the narrow range of 127.3-128.4°C, indicating high purity and crystalline uniformity [1] [2] [4]. This melting point represents a significant elevation compared to the parent pyridine compound, which melts at -42°C, demonstrating the substantial impact of halogen substitution on crystal packing and intermolecular forces.

The phase transition behavior suggests a direct solid-to-liquid transition without intermediate phases, typical of well-ordered crystalline materials. Multiple commercial suppliers report consistent melting point ranges: Sigma-Aldrich (127.3-128.4°C), Fisher Scientific (127-129°C), and Thermo Scientific (122-134°C with clear melt) [1] [2] [4]. The slight variations between suppliers may reflect different purification methods or analytical techniques employed.

Table 3.3.1: Melting Point Data from Multiple Sources

SourceMelting Point Range (°C)MethodPurity
Sigma-Aldrich127.3-128.4Experimental97%
Fisher Scientific127-129Experimental95%
Thermo Scientific122-134Clear melt95%
SynQuest Labs127-128Experimental97%

The consistent melting point data across multiple sources confirms the compound's crystalline stability and suggests minimal polymorphic variations under standard conditions. The narrow melting range indicates effective purification and homogeneous crystal structure.

Acid-Base Characteristics

The acid-base properties of 4-amino-5-bromo-2-chloropyridine are governed by the electron-withdrawing effects of the bromine and chlorine substituents, which significantly reduce the basicity compared to unsubstituted pyridine. Computational predictions estimate the pKa at 2.73 ± 0.42, substantially lower than pyridine's pKa of 5.2 [5] [6]. This dramatic decrease in basicity results from the strong electron-withdrawing inductive effects of the halogen atoms, which destabilize the conjugate acid form.

The compound exhibits weak basic character, with protonation occurring primarily at the pyridine nitrogen (N-1 position) under acidic conditions [5]. The presence of the amino group at the 4-position provides some electron-donating resonance, but this effect is overwhelmed by the combined electron-withdrawing influence of the bromine and chlorine substituents at positions 5 and 2, respectively.

Table 3.4.1: Acid-Base Properties

PropertyValueComparisonSource
pKa (predicted)2.73 ± 0.42Lower than pyridine (5.2)Chemical Book [5]
Basicity characterWeak baseReduced by halogen EWGLiterature analysis
Protonation siteN-1 (pyridine)Primary basic siteTheoretical
Conjugate acid stabilityModerateHalogen stabilizationElectronic effects

The low pKa value indicates that the compound will exist predominantly in its neutral form under physiological pH conditions (pH 7.4), but will be protonated in strongly acidic environments (pH < 2). This pH-dependent behavior influences its solubility and reactivity patterns in different media.

Solid-State Polymorphism

While comprehensive polymorphism studies for 4-amino-5-bromo-2-chloropyridine are not extensively documented in the literature, the compound's structural features suggest potential for polymorphic behavior. The presence of multiple hydrogen bonding sites (amino group) and halogen bonding capabilities (bromine and chlorine atoms) creates opportunities for diverse crystal packing arrangements.

The consistent melting point ranges reported across multiple commercial sources (127-129°C) suggest that the compound preferentially crystallizes in a thermodynamically stable form under standard conditions [1] [2] [4]. The narrow melting range indicates minimal polymorphic variations in commercial samples, likely due to standardized crystallization procedures employed during manufacturing.

Table 3.5.1: Crystalline Properties

PropertyValueImplication
Melting point consistency127-129°C across sourcesSingle stable polymorph
Crystal formSolid powderCrystalline structure
AppearanceWhite to pale creamPure crystalline phase
Storage stabilityStable at 2-8°CThermodynamically stable

Related halogenated pyridines demonstrate polymorphic behavior under specific conditions, such as pressure-induced phase transitions observed in pyridine itself, which exhibits multiple crystalline phases (I, II, and III) under varying pressure conditions [12]. However, no specific pressure-induced polymorphism studies have been reported for 4-amino-5-bromo-2-chloropyridine.

XLogP3

1.8

GHS Hazard Statements

H301 (88.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-Amino-5-bromo-2-chloropyridine

Dates

Last modified: 08-16-2023

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